molecular formula C8H12F3NO4 B13641695 methyl (3S)-pyrrolidine-3-carboxylate; trifluoroacetic acid

methyl (3S)-pyrrolidine-3-carboxylate; trifluoroacetic acid

Cat. No.: B13641695
M. Wt: 243.18 g/mol
InChI Key: PMZSGCGCUBPXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-pyrrolidine-3-carboxylate typically involves the esterification of (3S)-pyrrolidine-3-carboxylic acid with methanol in the presence of an acid catalyst. Trifluoroacetic acid can be synthesized by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .

Industrial Production Methods

Industrial production of trifluoroacetic acid involves the electrofluorination process, which is efficient and scalable. The production of methyl (3S)-pyrrolidine-3-carboxylate on an industrial scale would likely involve similar esterification processes, optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Trifluoroacetic acid is known for its strong acidic properties and can participate in reactions such as:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted esters or amides.

Mechanism of Action

The mechanism of action of methyl (3S)-pyrrolidine-3-carboxylate involves its interaction with biological targets, potentially affecting enzyme activity or receptor binding. Trifluoroacetic acid exerts its effects through its strong acidic properties, which can protonate various functional groups, leading to changes in molecular structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3S)-pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Trifluoroacetic acid is unique for its strong acidity and ability to introduce trifluoromethyl groups, making it valuable in various chemical transformations .

Properties

IUPAC Name

methyl pyrrolidine-3-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)5-2-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZSGCGCUBPXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.